molecular formula C8H5BrN2OS2 B13888399 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde

6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde

Cat. No.: B13888399
M. Wt: 289.2 g/mol
InChI Key: PQOAVKVPJDTLGR-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may inhibit the activity of histamine H3 receptors, contributing to its anti-inflammatory effects . The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde include other thiazolo[4,5-b]pyridine derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C8H5BrN2OS2

Molecular Weight

289.2 g/mol

IUPAC Name

6-bromo-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5BrN2OS2/c1-13-8-11-7-6(14-8)2-4(9)5(3-12)10-7/h2-3H,1H3

InChI Key

PQOAVKVPJDTLGR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=C(C=C2S1)Br)C=O

Origin of Product

United States

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